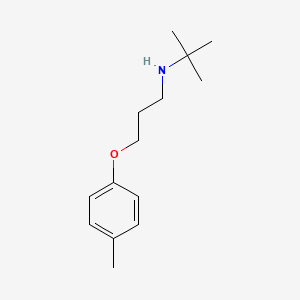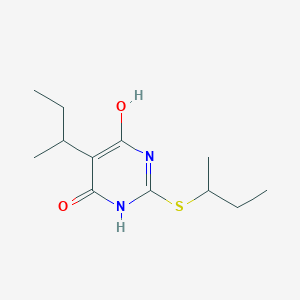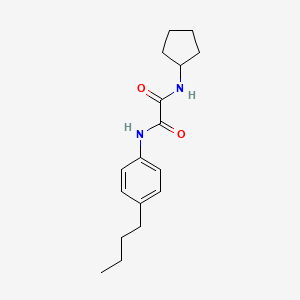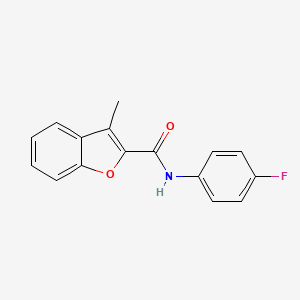
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as APPP and has been synthesized by researchers to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of APPP involves its interaction with nicotinic acetylcholine receptors. APPP has been shown to bind to these receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of APPP is still under investigation, and further studies are needed to fully understand its effects on nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that APPP can modulate the activity of nicotinic acetylcholine receptors, leading to changes in calcium influx and neurotransmitter release. In vivo studies have shown that APPP can produce analgesic and anxiolytic effects in animal models, suggesting its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APPP has several advantages and limitations for lab experiments. One advantage is its ability to selectively modulate the activity of nicotinic acetylcholine receptors, which makes it a useful tool compound for studying these receptors. Another advantage is its potential therapeutic applications, which make it a promising lead compound for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is the lack of information about its long-term effects on the body, which requires further investigation.
Direcciones Futuras
There are several future directions for the study of APPP. One direction is the investigation of its potential therapeutic applications, particularly for the treatment of addiction and other neurological disorders. Another direction is the development of new compounds based on the structure of APPP, which could have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of APPP and its effects on nicotinic acetylcholine receptors.
Métodos De Síntesis
The synthesis of APPP involves the reaction of 1-allylpiperidine with 3-phenyl-2-propyn-1-ol in the presence of a catalytic amount of hydrochloric acid. The resulting product is then treated with sodium bromide to obtain the final product, 1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide. This synthesis method has been reported in the literature and has been used by researchers to obtain APPP for their studies.
Aplicaciones Científicas De Investigación
Researchers have investigated the potential applications of APPP in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APPP has been studied for its ability to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive processes and addiction. In pharmacology, APPP has been used as a tool compound to study the structure-activity relationship of piperidine-based compounds. In medicinal chemistry, APPP has been investigated as a potential lead compound for the development of new drugs for the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-enylpiperidin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N.BrH/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17;/h2-3,5-6,10-11H,1,4,7-8,13-16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOTLZNWSNVLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)


![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)

![N-benzyl-2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5169854.png)